molecular formula C7H2BrClIN B13430341 2-Bromo-3-chloro-5-iodobenzonitrile

2-Bromo-3-chloro-5-iodobenzonitrile

Cat. No.: B13430341
M. Wt: 342.36 g/mol
InChI Key: IVYTZIDAZLPSMV-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-iodobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2BrClIN. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzonitrile ring, making it a halogenated aromatic nitrile. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine substituents at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents and catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-iodobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst such as iron(III) chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-chloro-5-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: It may serve as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-iodobenzonitrile involves its interaction with various molecular targets and pathways. The halogen substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodobenzonitrile
  • 3-Bromo-5-chloro-2-iodobenzonitrile
  • 3-Iodobenzonitrile

Uniqueness

2-Bromo-3-chloro-5-iodobenzonitrile is unique due to the specific arrangement of halogen substituents on the benzonitrile ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C7H2BrClIN

Molecular Weight

342.36 g/mol

IUPAC Name

2-bromo-3-chloro-5-iodobenzonitrile

InChI

InChI=1S/C7H2BrClIN/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2H

InChI Key

IVYTZIDAZLPSMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)I

Origin of Product

United States

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